molecular formula C14H14ClF3N2O4 B284623 3-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-[(OXOLAN-2-YL)METHYL]UREA

3-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-[(OXOLAN-2-YL)METHYL]UREA

Cat. No.: B284623
M. Wt: 366.72 g/mol
InChI Key: KSGGBUMBFZWPKS-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole ring substituted with chlorine and trifluoromethyl groups, linked to a urea moiety that is further connected to a tetrahydrofuran ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole with an isocyanate derivative of tetrahydrofuran. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane, under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorine atom in the benzodioxole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)carbamate
  • N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)thiourea

Uniqueness

Compared to similar compounds, N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14ClF3N2O4

Molecular Weight

366.72 g/mol

IUPAC Name

1-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(oxolan-2-ylmethyl)urea

InChI

InChI=1S/C14H14ClF3N2O4/c15-8-3-4-10-11(6-8)24-14(23-10,13(16,17)18)20-12(21)19-7-9-2-1-5-22-9/h3-4,6,9H,1-2,5,7H2,(H2,19,20,21)

InChI Key

KSGGBUMBFZWPKS-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1CC(OC1)CNC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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